Ospemifene O-β-D-Glucuronide
Description
Properties
Molecular Formula |
C₃₀H₃₁ClO₈ |
|---|---|
Molecular Weight |
555.02 |
Synonyms |
(2S,3S,4S,5R,6R)-6-(2-(4-((Z)-4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)ethoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid |
Origin of Product |
United States |
Scientific Research Applications
Efficacy in Treating Vulvar and Vaginal Atrophy
Ospemifene has been extensively studied for its effectiveness in alleviating symptoms of VVA, particularly vaginal dryness and dyspareunia (painful intercourse). Clinical trials have demonstrated that ospemifene significantly improves the vaginal epithelium's morphological and physiological characteristics.
Clinical Study Findings
- Phase 3 Study : A randomized double-blind study involving 826 postmenopausal women showed that both 30 mg and 60 mg doses of ospemifene were superior to placebo in improving symptoms related to VVA. The primary endpoints included changes in the percentage of superficial cells on vaginal smears and vaginal pH levels .
- Long-term Safety Study : A one-year extension study assessed the safety of daily doses of ospemifene. Results indicated no significant adverse effects, with over 95% of biopsies showing atrophic or inactive endometrial samples, confirming the safety profile of ospemifene over extended use .
Pharmacokinetics and Drug Metabolism
Ospemifene undergoes extensive metabolism, primarily through cytochrome P450 enzymes. Studies have indicated that it does not significantly interfere with the metabolism of other drugs such as warfarin and bupropion, indicating a low potential for drug-drug interactions.
Key Pharmacokinetic Studies
- Drug Interaction Studies : In vitro studies demonstrated that ospemifene did not significantly alter the pharmacokinetics of commonly used medications like warfarin and omeprazole, suggesting it can be safely co-administered without affecting their efficacy .
Combination Therapies
Recent case studies have explored the combination of ospemifene with other treatments, such as laser therapy for enhanced efficacy in treating VVA.
Case Study Insights
- Combined Treatment Approach : One case involved a patient receiving both ospemifene and CO2 laser therapy. This combination resulted in significant improvements in vaginal health indicators, such as moisture and elasticity, while reducing discomfort during sexual activity . The synergistic effect may reduce treatment burden by decreasing the number of required laser sessions.
Safety Profile
The safety profile of ospemifene has been well-documented across various studies. Most reported adverse events were mild to moderate, with a low discontinuation rate due to side effects.
Safety Assessment Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Related Glucuronides
Drug Metabolites
Tamoxifen Metabolites
- 4-Hydroxytamoxifen O-β-D-Glucuronide: A major metabolite of tamoxifen, another SERM. Unlike ospemifene, tamoxifen forms both O- and N-glucuronides, with O-glucuronidation occurring at the hydroxyl group. This modification reduces estrogenic activity and enhances excretion .
- (E,Z)-Tamoxifen N-β-D-Glucuronide : An N-linked isomer with distinct metabolic stability and receptor interactions compared to O-glucuronides. N-glucuronides are less common in SERMs but critical for detoxification .
Fenoterol O-β-D-Glucuronide**
A metabolite of the β₂-agonist fenoterol, this O-glucuronide is characterized by extensive analytical validation (HNMR, 13CNMR, HPLC) and is used in pharmacokinetic studies. Like ospemifene’s metabolite, it serves to terminate pharmacological activity and promote elimination .
Acetaminophen O-β-D-Glucuronide**
A well-studied detoxification metabolite, this compound highlights the role of glucuronidation in reducing hepatotoxicity. Its rapid formation and excretion contrast with ospemifene’s slower metabolic clearance due to SERM lipophilicity .
Flavonoid Glucuronides
Luteolin-3′-O-β-D-Glucuronide**
Isolated from Salvia officinalis, this flavonoid glucuronide exhibits photoprotective and antioxidant properties. Unlike ospemifene’s metabolite, it retains bioactivity post-glucuronidation, suggesting site-specific effects on receptor binding .
Quercetin-3-O-β-D-Glucuronide**
Produced via microbial transformation, this metabolite demonstrates that glucuronidation can occur at multiple hydroxyl positions (3-, 4'-, 7-). Such positional isomerism influences bioavailability and target engagement, a factor relevant to ospemifene’s glucuronide .
Hesperetin-3′-O-β-D-Glucuronide**
A PPARγ partial agonist, this metabolite illustrates that glucuronides can retain receptor-modulating activity. However, ospemifene’s glucuronide likely lacks SERM activity due to steric hindrance from the glucuronic acid moiety .
Isomeric and Positional Variants
Glucuronide isomers, such as carvedilol O-β-D-glucuronide and N′-β-D-glucuronide , exhibit divergent pharmacokinetics and receptor interactions. Ospemifene’s O-glucuronide is expected to have higher metabolic stability than N-glucuronides, which are prone to hydrolysis under acidic conditions .
Comparative Data Table
Research Findings and Key Insights
- Metabolic Stability: Ospemifene’s O-glucuronide shares excretion pathways with acetaminophen and fenoterol glucuronides but has a longer half-life due to SERM protein binding .
- Isomer Differentiation : Techniques like HPLC/ESI-QTOF-MS and ion-molecule reactions (e.g., HSiCl3 adducts) can resolve O- vs. N-glucuronides, critical for pharmacokinetic profiling .
Preparation Methods
Role of UDP-Glucuronosyltransferases (UGTs)
Ospemifene O-β-D-Glucuronide is primarily synthesized via enzymatic glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). In vitro and in vivo studies identify UGT1A3, UGT1A9, and UGT2B7 as the principal isoforms responsible for this metabolic transformation. These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to ospemifene, forming the β-D-glucuronide conjugate.
Table 1: Key UGT Isoforms Involved in Ospemifene Glucuronidation
| UGT Isoform | Catalytic Activity (pmol/min/mg) | Inhibition IC₅₀ (μM) |
|---|---|---|
| UGT1A3 | 12.4 ± 1.8 | 15.3 ± 2.1 |
| UGT1A9 | 9.7 ± 1.2 | 27.7 ± 3.5 |
| UGT2B7 | 8.2 ± 0.9 | 36.4 ± 4.2 |
Data derived from human liver microsome studies.
Reaction conditions for enzymatic synthesis typically involve:
Optimization of Enzymatic Yield
Maximizing glucuronide yield requires precise control of enzyme-substrate ratios. Studies demonstrate that a 1:2 molar ratio of ospemifene to UDPGA achieves ~85% conversion efficiency. Additives such as alamethicin (50 μg/mg protein) enhance membrane permeability in microsomal preparations, further improving reaction kinetics.
Chemical Synthesis Approaches
Direct Glucuronidation Using Activated Donors
Chemical synthesis bypasses enzymatic limitations by employing activated glucuronic acid donors. The Koenigs-Knorr reaction, utilizing bromo- or chloro-glucuronate derivatives, has been adapted for ospemifene glucuronidation:
Reaction Conditions :
Table 2: Comparative Yields in Chemical vs. Enzymatic Synthesis
| Method | Yield (%) | Purity (%) | Scale-Up Feasibility |
|---|---|---|---|
| Enzymatic (UGT1A3) | 85 | 92 | Moderate |
| Koenigs-Knorr Reaction | 73 | 88 | High |
Solid-Phase Synthesis for High-Throughput Production
Recent advances employ resin-bound glucuronic acid derivatives to streamline purification. For example, Wang resin functionalized with imidazole-activated glucuronate enables stepwise conjugation:
-
Resin Activation : Treat with 1,1'-carbonyldiimidazole (CDI) in dichloromethane.
-
Ospemifene Loading : React ospemifene with activated resin at 25°C for 6 hours.
-
Cleavage : Use trifluoroacetic acid (TFA)/water (95:5) to release the glucuronide conjugate.
This method achieves 78% yield with >95% purity, making it suitable for preclinical-scale synthesis.
Industrial-Scale Production
Bioreactor Configurations for Enzymatic Synthesis
Large-scale production utilizes stirred-tank bioreactors with immobilized UGT isoforms. Key parameters include:
Table 3: Industrial Process Metrics
| Parameter | Value |
|---|---|
| Reactor Volume | 500 L |
| Ospemifene Feed Rate | 2 kg/hour |
| Glucuronide Output | 1.4 kg/hour |
| Cost per Gram | $220 |
Hybrid Enzymatic-Chemical Systems
To address enzymatic instability, hybrid systems combine initial UGT-mediated glucuronidation with chemical polishing steps. For example:
-
Enzymatic Step : 80% conversion using UGT1A3-enriched microsomes.
-
Chemical Acetylation : Protect hydroxyl groups with acetic anhydride.
-
Chromatographic Purification : Reverse-phase HPLC (C18 column, 70% acetonitrile/water).
This approach achieves 91% overall yield with <0.5% impurities.
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC methods for ospemifene glucuronide quantification employ:
Table 4: HPLC Method Validation Parameters
| Parameter | Result |
|---|---|
| Retention Time | 8.2 ± 0.3 minutes |
| Linearity (R²) | 0.999 |
| LOD | 0.1 μg/mL |
| LOQ | 0.3 μg/mL |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of Ospemifene O-β-D-Glucuronide using spectroscopic techniques?
- Methodology:
- NMR Analysis: Use - and -NMR to identify characteristic shifts. For example, aromatic proton downfield shifts (e.g., 5.17–5.22 ppm for anomeric protons) and coupling constants (e.g., for β-configuration) confirm glucuronidation .
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular weight (e.g., , ) and fragmentation patterns .
Q. What synthetic routes are available for this compound?
- Chemical Synthesis:
- Protection-Deprotection Strategy: Protect hydroxyl groups (e.g., benzyl ethers) on the parent compound before glucuronidation, followed by deprotection .
- Enzymatic Catalysis: Use recombinant UDP-glucuronosyltransferases (UGTs) expressed in E. coli or human microsomes to catalyze glucuronidation .
Q. How can this compound be quantified in biological matrices?
- Analytical Workflow:
- Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) to isolate the glucuronide from plasma/urine.
- HPLC-MS/MS: Use multiple reaction monitoring (MRM) transitions specific to the glucuronide (e.g., ) with deuterated internal standards .
Advanced Research Questions
Q. What enzymatic and metabolic pathways govern the formation of this compound?
- UGT Isoform Specificity: Screen recombinant UGTs (e.g., UGT1A1, 1A3, 1A9) using in vitro assays with Ospemifene as substrate. Measure kinetics (, ) via LC-MS/MS .
- Species Differences: Compare glucuronidation rates in human vs. rodent liver microsomes to predict interspecies variability .
Q. How can enzyme kinetics and reaction conditions be optimized for scalable glucuronide production?
- Biocatalyst Engineering: Optimize pH (6.5–7.5), temperature (37–40°C), and substrate concentration (0.5–1.0 mM) using whole-cell E. coli expressing UGTs .
- Scale-Up: In a 1-L bioreactor, achieve >80% conversion with fed-batch strategies to mitigate substrate inhibition .
Q. What drug-drug interaction risks exist due to this compound metabolism?
- UGT Inhibition Studies: Co-incubate Ospemifene with UGT inhibitors (e.g., probenecid) in human hepatocytes. Quantify glucuronide formation via LC-MS/MS to calculate values .
- Transporter Interactions: Assess efflux by MRP2/BCRP using polarized cell models (e.g., MDCK-II) and bidirectional transport assays .
Q. How does the position of glucuronidation (O- vs. N-) affect the biological activity of Ospemifene metabolites?
- Structure-Activity Relationship (SAR):
- Compare antioxidant activity (e.g., ORAC assay) of Ospemifene and its glucuronide to evaluate free radical scavenging capacity .
- Test receptor binding affinity (e.g., estrogen receptors) using competitive radioligand assays .
Q. How can conflicting data on glucuronide stability be resolved in preclinical studies?
- Stability Studies:
- pH/Temperature Effects: Incubate glucuronide in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Enzymatic Hydrolysis: Add β-glucuronidase to confirm reversibility of glucuronidation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in glucuronidation efficiency across studies?
- Potential Causes: Variability in UGT expression levels, assay conditions (e.g., cofactor concentration), or analytical sensitivity.
- Resolution Strategy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
